![molecular formula C18H21F3N2O2 B5629168 N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5629168.png)
N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide
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Description
Synthesis Analysis
The synthesis of complex organic compounds like N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide often involves multiple steps, including the formation of cyclopropyl groups, introduction of the pyrrolidinyl moiety, and the attachment of trifluoromethylbenzoyl groups. While specific studies on this compound's synthesis are not available, similar compounds have been synthesized through routes that involve chiral amino acids as starting materials, leading to the introduction of various alkyl and aryl substituents (Costello et al., 1991; Kojima et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide showcases a complex architecture that includes a cyclopropyl ring, a pyrrolidinyl group, and a trifluoromethylbenzoyl moiety. Molecular structure analyses often utilize techniques like NMR, X-ray crystallography, and computational methods to elucidate the conformation and stereochemistry of these molecules (Galeazzi et al., 1996; Kuznecovs et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide and its analogs include transformations such as cycloadditions, reductions, and functional group interconversions. These reactions highlight the reactivity of the pyrrolidinyl group, the influence of the cyclopropyl ring on the molecule's chemical behavior, and the impact of the trifluoromethylbenzoyl moiety on the compound's electronic properties (de Costa et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and stability, are crucial for understanding their behavior in different environments and applications. While the specific physical properties of N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide are not detailed in the literature, similar compounds exhibit a range of behaviors depending on their structural features (Orek et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are defined by the specific functional groups present in the molecule. Research on similar molecules indicates that the presence of the pyrrolidinyl group, cyclopropyl ring, and trifluoromethylbenzoyl moiety significantly influences these properties, affecting everything from biological activity to reactivity in synthetic applications (Andrews et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-10-3-6-13(18(19,20)21)7-14(10)17(25)23-8-15(12-4-5-12)16(9-23)22-11(2)24/h3,6-7,12,15-16H,4-5,8-9H2,1-2H3,(H,22,24)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWSHDZVOWOIGZ-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N2CC(C(C2)NC(=O)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N2C[C@@H]([C@H](C2)NC(=O)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide |
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